molecular formula C12H22KNO11S3 B13741922 Glucoerysolin potassium salt CAS No. 22149-26-4

Glucoerysolin potassium salt

Cat. No.: B13741922
CAS No.: 22149-26-4
M. Wt: 491.6 g/mol
InChI Key: MRWGDPZZBCERIT-DHPXDJSUSA-M
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Description

Glucoerysolin potassium salt is a sulfur-rich, anionic secondary metabolite found primarily in the plant order Brassicales. It is a type of glucosinolate, which are compounds known for their role in plant defense mechanisms and potential health benefits. This compound is characterized by its unique structure, which includes a glucopyranose unit connected to a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of glucoerysolin potassium salt typically involves the isolation of glucosinolates from plant sources. The process includes the extraction of glucosinolates using solvents, followed by purification through ion-exchange chromatography. The elution from the ion-exchange resin with potassium sulfate results in the formation of potassium salts, which are then crystallized to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of advanced chromatography techniques and high-performance liquid chromatography (HPLC) to ensure high purity levels. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Glucoerysolin potassium salt undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The glucopyranose unit can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted glucopyranose derivatives.

Scientific Research Applications

Glucoerysolin potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.

    Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of natural pesticides and herbicides.

Mechanism of Action

The mechanism of action of glucoerysolin potassium salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of histone deacetylase, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Butylglucosinolate
  • 4-Methylsulfonylbutyl glucosinolate
  • Sinigrin

Uniqueness

Glucoerysolin potassium salt is unique due to its specific structure, which includes a sulfonyl group that imparts distinct chemical properties. Compared to other glucosinolates, it has a higher potential for inducing phase II detoxification enzymes, making it a promising candidate for anticancer research .

Properties

CAS No.

22149-26-4

Molecular Formula

C12H22KNO11S3

Molecular Weight

491.6 g/mol

IUPAC Name

potassium;[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate

InChI

InChI=1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1

InChI Key

MRWGDPZZBCERIT-DHPXDJSUSA-M

Isomeric SMILES

CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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